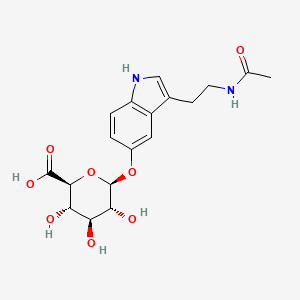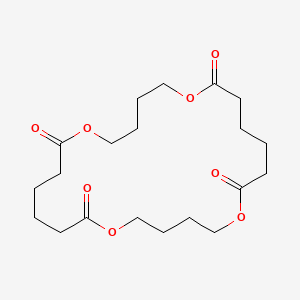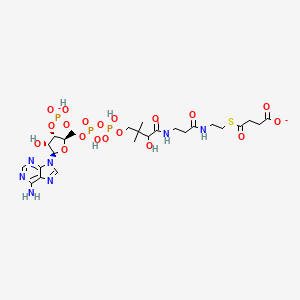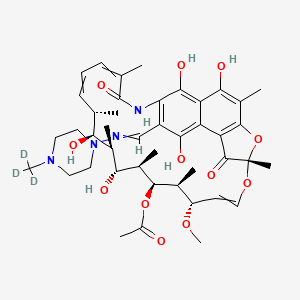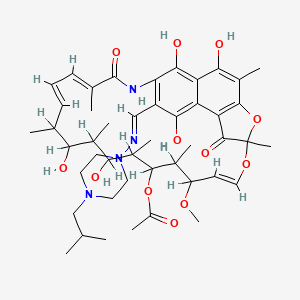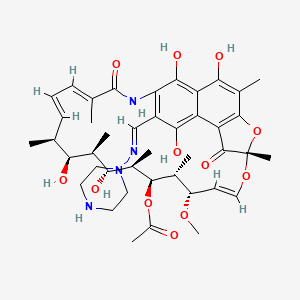
4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is available for purchase for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis : 4-Hydroxy-3-methoxybenzaldehyde (HMB) shows distinct absorption and fluorescence spectral characteristics in different solvents, pH levels, and in the presence of beta-cyclodextrin (beta-CD). The study of its spectral properties helps understand its molecular interactions and potential applications in molecular spectroscopy (Rajendiran & Balasubramanian, 2008).
Metabolism Research : The compound has been used to study metabolism, particularly focusing on its excretion pathways and transformation into other compounds in animal models (Pham-Huu-Chanh, Chanvattey, & Patte, 1970).
Medical Applications : 4-Hydroxyanisole, derived from 4-Hydroxy-3-methoxybenzaldehyde, has been used in the treatment of malignant melanomas. Its detection and quantification in serum have implications in clinical diagnostics (Buell & Girard, 1984).
Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, including 4-Hydroxy-3-methoxybenzaldehyde oxime, are important in understanding their chemical properties and potential applications in materials science (Gomes et al., 2018).
Pharmaceutical Chemistry : The compound has been studied for its role in the green synthesis of Schiff bases, which have potential applications in pharmaceuticals (Chigurupati et al., 2017).
Perfumery and Food Flavoring : As an intermediate in vanillin synthesis, 4-Hydroxy-3-methoxybenzaldehyde is significant in the perfumery and food flavoring industries (Tan Ju & Liao Xin, 2003).
Anti-Asthmatic Activity : The compound shows potential anti-asthmatic activity, possibly related to its effects on cyclooxygenase activities and oxidation (Jang, Lee, & Kim, 2010).
Antioxidant Research : It has been used in the synthesis of chalcone derivatives for evaluation of their antioxidant activities (Rijal, Haryadi, & Anwar, 2022).
Safety and Hazards
Eigenschaften
CAS-Nummer |
93249-67-3 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-methoxy-4-[(E)-methoxyiminomethyl]phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+ |
InChI-Schlüssel |
TWLUCZWNLUUHJT-UXBLZVDNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/OC)O |
SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



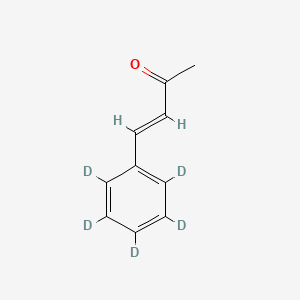
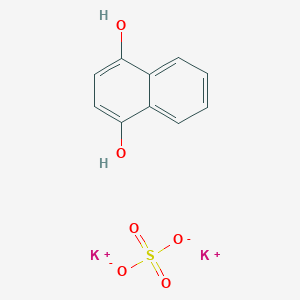
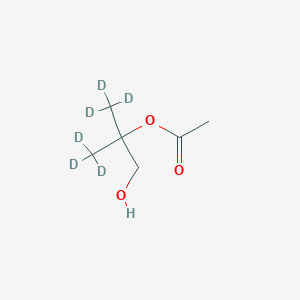



![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
